molecular formula C15H21N3O3 B1440196 Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate CAS No. 1198475-42-1

Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate

Cat. No. B1440196
CAS RN: 1198475-42-1
M. Wt: 291.35 g/mol
InChI Key: HKEXFOTVSFZFGL-UHFFFAOYSA-N
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Description

“Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate” is a complex organic compound. It contains a pyrazolidine core, which is a type of heterocyclic compound containing a five-membered ring with three carbon atoms and two nitrogen atoms. The compound also contains an aminobenzoyl group and a tert-butyl ester group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would have a pyrazolidine ring, attached to a benzene ring via a carbonyl group, and a tert-butyl group via an ester linkage .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would be largely determined by its functional groups. The amine group could participate in reactions like acylation or alkylation, the ester group could undergo hydrolysis or reduction, and the benzene ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amine and ester could make it somewhat soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces in the compound .

Scientific Research Applications

Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate has been used in a variety of scientific research applications, including the synthesis of pharmaceutically active compounds, the development of new materials, the study of the catalytic properties of organometallic compounds, and the investigation of the structure and properties of polymers. This compound has also been used in the study of organic reactions, the synthesis of organic compounds, and the investigation of the mechanism of action of various drugs.

Mechanism of Action

Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate has been found to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins and other inflammatory mediators. This compound has also been found to inhibit the activity of the enzyme lipoxygenase, which is involved in the production of leukotrienes. In addition, this compound has been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. This compound has been found to reduce inflammation and pain, as well as to inhibit the growth of certain cancer cells. This compound has also been found to have anti-oxidant and anti-microbial properties. In addition, this compound has been found to reduce the risk of cardiovascular disease and to improve cognitive function.

Advantages and Limitations for Lab Experiments

The use of Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate in laboratory experiments has a number of advantages, including its low cost, its ability to be synthesized in a simple two-step process, and its wide range of applications. However, this compound also has some limitations, including its instability in the presence of light and heat, its potential to form explosive compounds, and its potential to form toxic byproducts.

Future Directions

There are several potential future directions for Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate research. These include further investigation into its mechanism of action and its potential applications in the treatment of various diseases. In addition, further research is needed to explore the potential of this compound as an anti-cancer agent and to investigate its potential use as an antimicrobial agent. Finally, further research is needed to explore the potential of this compound as a catalyst in organic synthesis.

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s reactive, it could pose a reactivity hazard. Proper handling and storage procedures should be followed to minimize risks .

properties

IUPAC Name

tert-butyl 2-(4-aminobenzoyl)pyrazolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-15(2,3)21-14(20)18-10-4-9-17(18)13(19)11-5-7-12(16)8-6-11/h5-8H,4,9-10,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKEXFOTVSFZFGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN1C(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601178167
Record name 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1198475-42-1
Record name 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198475-42-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601178167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 2-(4-aminobenzoyl)-1-pyrazolidinecarboxylate
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